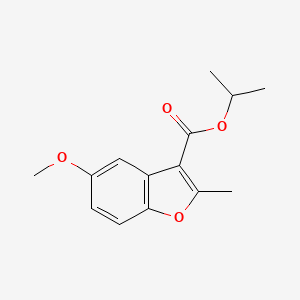![molecular formula C11H11N3O3 B11630340 2-[(5-Nitroquinolin-8-yl)amino]ethanol](/img/structure/B11630340.png)
2-[(5-Nitroquinolin-8-yl)amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Nitroquinolin-8-yl)amino]ethanol is a compound that belongs to the class of nitroquinolines. Nitroquinolines are known for their diverse applications in medicinal and industrial chemistry due to their unique chemical properties. This compound is characterized by the presence of a nitro group attached to a quinoline moiety, which imparts specific reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Nitroquinolin-8-yl)amino]ethanol typically involves the nitration of quinoline derivatives followed by amination and subsequent reduction. One common method includes the nitration of quinoline to form 5-nitroquinoline, which is then reacted with ethanolamine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as stannic chloride or indium chloride can enhance the efficiency of these reactions .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Nitroquinolin-8-yl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The hydroxyl group can be substituted with other functional groups to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as stannous chloride and sodium borohydride are frequently used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include aminoquinoline derivatives, which have significant applications in medicinal chemistry .
Scientific Research Applications
2-[(5-Nitroquinolin-8-yl)amino]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(5-Nitroquinolin-8-yl)amino]ethanol involves its interaction with specific molecular targets. It is known to inhibit serine/threonine-protein kinase Chk1, which is required for checkpoint-mediated cell cycle arrest and activation of DNA repair in response to DNA damage . This inhibition can lead to the disruption of cell cycle progression and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Nitroxoline: A hydroxyquinoline derivative with antibacterial activity.
5,7-Dibromo-8-hydroxyquinoline: Known for its anticancer properties.
Quinolinyl-pyrazoles: Studied for their pharmacological activities.
Uniqueness
2-[(5-Nitroquinolin-8-yl)amino]ethanol is unique due to its specific nitroquinoline structure, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit serine/threonine-protein kinase Chk1 sets it apart from other similar compounds, making it a valuable target for medicinal chemistry research .
Properties
Molecular Formula |
C11H11N3O3 |
|---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
2-[(5-nitroquinolin-8-yl)amino]ethanol |
InChI |
InChI=1S/C11H11N3O3/c15-7-6-12-9-3-4-10(14(16)17)8-2-1-5-13-11(8)9/h1-5,12,15H,6-7H2 |
InChI Key |
IMAVNOXINUBPTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)NCCO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11630267.png)

![2-bromo-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B11630282.png)
![6-[(5Z)-5-{[2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11630283.png)
![4-[4-(Benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]morpholine](/img/structure/B11630289.png)
![5-[4-(Dimethylamino)phenyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11630292.png)
![Diethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B11630293.png)
![3-bromo-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11630294.png)
![2-(2,4-dichlorophenoxy)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B11630299.png)
![(6Z)-6-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11630312.png)
![3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11630326.png)
![Ethyl 6-chloro-4-[(4-chloro-2-methylphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11630329.png)
![(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-1-(5-tert-butyl-1,2-oxazol-3-yl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B11630330.png)
![(7Z)-7-[(5-iodofuran-2-yl)methylidene]-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11630335.png)
